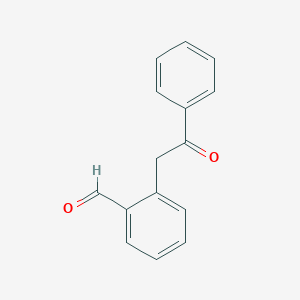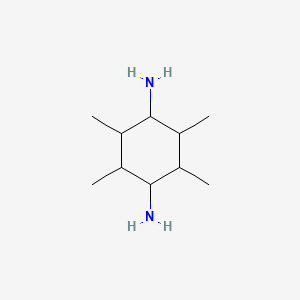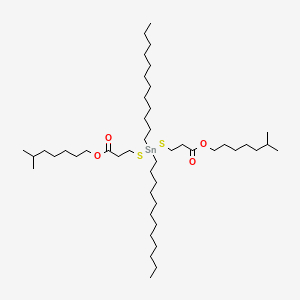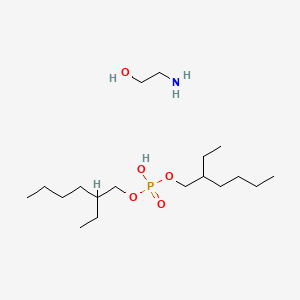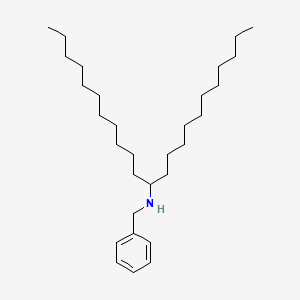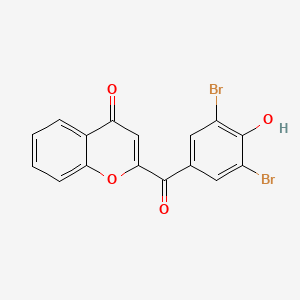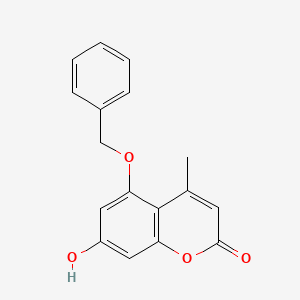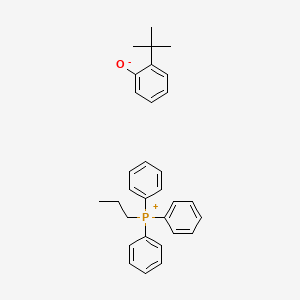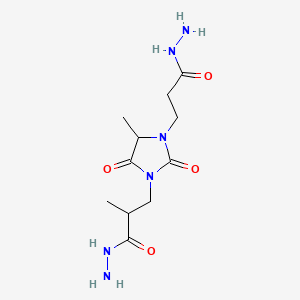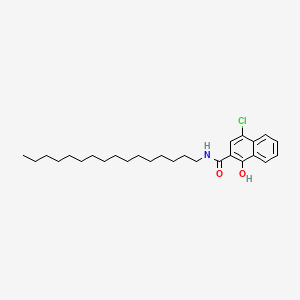
4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloro group, a hexadecyl chain, and a hydroxynaphthalene carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene core. The hydroxylation of naphthalene is followed by the introduction of a chloro group at the 4-position. Subsequently, the hexadecyl chain is attached through an amide bond formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient and cost-effective production of the compound.
化学反応の分析
Types of Reactions
4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic hexadecyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, the chloro and hydroxynaphthalene groups may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Chloro-N-hexadecyl-1-hydroxy-2-naphthalenecarboxamide
- 4-Chloro-N-octadecyl-1-hydroxynaphthalene-2-carboxamide
- 4-Bromo-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide
Uniqueness
4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chloro group enhances its reactivity, while the hexadecyl chain contributes to its hydrophobicity and membrane-disrupting capabilities. These features make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
74918-83-5 |
|---|---|
分子式 |
C27H40ClNO2 |
分子量 |
446.1 g/mol |
IUPAC名 |
4-chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H40ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-29-27(31)24-21-25(28)22-18-15-16-19-23(22)26(24)30/h15-16,18-19,21,30H,2-14,17,20H2,1H3,(H,29,31) |
InChIキー |
BXJYXMAJSAZMOY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


